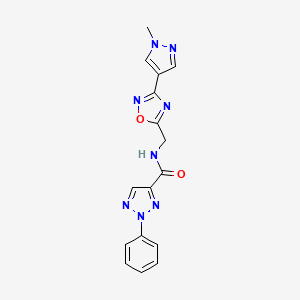

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

This compound is a heterocyclic hybrid featuring a 1,2,3-triazole core linked to a carboxamide group and a 1,2,4-oxadiazole ring substituted with a methylpyrazole moiety. The 1,2,3-triazole and 1,2,4-oxadiazole rings confer rigidity and hydrogen-bonding capabilities, which may enhance bioactivity compared to simpler scaffolds .

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N8O2/c1-23-10-11(7-18-23)15-20-14(26-22-15)9-17-16(25)13-8-19-24(21-13)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNMFVXRIPQSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps, including the formation of the pyrazole core and subsequent modifications to introduce the oxadiazole and triazole moieties. The general synthetic route can be outlined as follows:

- Formation of Pyrazole Core : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.

- Introduction of Oxadiazole : The oxadiazole group is incorporated via cyclization reactions that utilize appropriate precursors.

- Triazole Formation : The triazole moiety is added through a 1,3-dipolar cycloaddition reaction involving azides and alkynes.

This multi-step synthesis results in a compound with a molecular formula that reflects its complex structure.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and triazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown promising cytotoxicity against various cancer cell lines:

- MCF-7 (Breast Cancer) : Compounds similar to this compound have exhibited IC50 values in the low micromolar range (e.g., 2.13 µM) against MCF-7 cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.13 |

| SiHa | 4.34 |

| PC-3 | 4.46 |

These findings suggest that the compound may inhibit tubulin polymerization, a common mechanism for anticancer agents.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. A study on similar benzamide derivatives indicated effective antifungal activity against various pathogens:

| Pathogen | Inhibition Rate (%) at 50 mg/L |

|---|---|

| Alternaria solani (AS) | 21.4 |

| Fusarium graminearum (FG) | 30.8 |

| Botrytis cinerea (BC) | 21.1 |

This data indicates that derivatives of this compound could be explored further for their antifungal potential .

The biological activity of this compound likely involves several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells.

- Enzyme Modulation : The presence of functional groups allows for potential interactions with various enzymes involved in cellular signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-pheny l -2H -1 ,2 ,3 -triazole -4 -carboxamide:

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives for their anticancer activity against multiple cell lines. One derivative demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Antifungal Properties

Research on benzamide derivatives indicated significant antifungal activity against common agricultural pathogens, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

Spectroscopic and Analytical Data

- NMR Shifts: The target compound’s 1H-NMR would likely show signals for the methylpyrazole (δ ~2.5 ppm) and aromatic protons (δ ~7.2–8.1 ppm), comparable to 3a–3p . However, the absence of cyano or chloro substituents in the target compound may reduce downfield shifts.

- Mass Spectrometry : The ESI-MS of 3a–3p shows [M+H]+ peaks (e.g., 403.1 for 3a ), while the target compound’s calculated [M+H]+ is 363.1, reflecting its lower molecular weight.

Crystallographic and Computational Tools

Structural validation of such compounds relies on software like SHELXL () for refinement and ORTEP () for visualizing anisotropic displacement ellipsoids . These tools ensure accurate comparisons of bond lengths, angles, and packing motifs, which are critical for understanding structure-activity relationships.

Functional Group Impact on Properties

- Solubility : The oxadiazole ring’s electron-withdrawing nature could reduce solubility in aqueous media compared to pyridine-carboxylate derivatives ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Heterocyclic Core Formation : Use cyclocondensation of ethyl acetoacetate with phenylhydrazine to generate the pyrazole ring (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives) .

Oxadiazole Ring Construction : React pyrazole-thiol derivatives (e.g., 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides (e.g., RCH₂Cl) in DMF using K₂CO₃ as a base for alkylation at room temperature .

Triazole Integration : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the triazole-carboxamide moiety.

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Elemental Analysis : Verify C, H, N percentages (e.g., deviations < 0.3% indicate purity) .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks based on neighboring substituents (e.g., methyl groups on pyrazole at δ ~3.8 ppm; triazole protons at δ ~8.2 ppm) .

- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

- Mass Spectrometry : Compare experimental molecular ion ([M+H]⁺) with theoretical values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (e.g., PBS at pH 7.4 for stability studies).

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Oxadiazole and triazole rings are generally stable, but hydrolytic cleavage may occur under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- PASS Online® : Predict antimicrobial or kinase inhibition potential based on structural analogs (e.g., triazole-oxadiazole hybrids show ≥70% Pa for CYP450 inhibition) .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; prioritize poses with H-bonds to triazole-carboxamide and π-π stacking with phenyl groups) .

- ADMET Prediction : Employ SwissADME to assess bioavailability (e.g., Lipinski violations, BBB permeability).

Q. What strategies resolve contradictions in SAR data for analogs with modified pyrazole/triazole substituents?

- Methodological Answer :

- Systematic Variation : Synthesize derivatives with substituents at pyrazole (e.g., 1-methyl vs. 1-ethyl) and triazole (e.g., phenyl vs. 4-fluorophenyl) to isolate electronic/steric effects .

- Statistical Modeling : Apply QSAR with descriptors like logP, polar surface area, and Hammett constants to correlate structural changes with activity .

- Validation : Cross-check in vitro assays (e.g., IC₅₀ shifts ≥2-fold indicate significant SAR trends) .

Q. How can reaction conditions be optimized to improve yield and purity during alkylation of the oxadiazole intermediate?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (20–60°C), solvent (DMF vs. acetonitrile), and base (K₂CO₃ vs. Cs₂CO₃) to identify optimal parameters .

- In-line Analytics : Use flow chemistry with FTIR or UV monitoring to track intermediate formation and minimize side reactions (e.g., over-alkylation) .

- Workup : Extract with ethyl acetate and wash with brine to remove unreacted reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.